Product packaging for Deoxypseudouridine(Cat. No.:CAS No. 39967-60-7)

Deoxypseudouridine

Cat. No.: B1588945
CAS No.: 39967-60-7
M. Wt: 228.20 g/mol
InChI Key: ASOJEESZSWWNQK-RRKCRQDMSA-N
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Description

The Pervasive Nature of Modified Nucleosides in Biological Systems

Nucleic acids, DNA and RNA, are fundamental to all known forms of life, carrying the genetic blueprint and orchestrating its expression. While typically depicted as being composed of four canonical nucleosides—adenosine, guanosine, cytidine (B196190), and either thymidine (B127349) (in DNA) or uridine (B1682114) (in RNA)—the reality within biological systems is far more complex. Post-replicative or post-transcriptional chemical modifications to these nucleosides are a widespread phenomenon, giving rise to a diverse array of over 150 structurally distinct "modified nucleosides". tandfonline.com These modifications are not random occurrences but are precisely introduced by specific enzymes and play crucial roles in a multitude of biological processes. tandfonline.comrsc.org

Modified nucleosides are found in all domains of life—eukaryotes, bacteria, and archaea—and within various types of nucleic acids, including transfer RNA (tRNA), ribosomal RNA (rRNA), messenger RNA (mRNA), and small nuclear RNA (snRNA). tandfonline.comgenelink.com The chemical alterations can range from simple methylations to more complex additions of larger functional groups. rsc.org These modifications are integral to cellular function, influencing the structure, stability, and function of nucleic acids. For instance, they can impact the folding of RNA, the assembly of ribosomes, and the interactions between nucleic acids and proteins. In tRNA, modified nucleosides are critical for maintaining the correct reading frame during protein synthesis, while in mRNA, they can regulate translation efficiency and protect the molecule from degradation. tandfonline.com

The study of these natural chemical adornments on nucleic acids has blossomed into a significant field of research. Scientists are continuously discovering new modifications and elucidating the enzymatic pathways that create them. tandfonline.com This research has revealed that modified nucleosides are not merely structural components but are active participants in regulating gene expression and cellular responses to environmental cues. tandfonline.comnih.gov Their involvement in fundamental biological pathways makes them invaluable tools for probing enzymatic mechanisms, developing novel genetic materials, and engineering new therapeutic agents. rsc.orgnih.gov The ever-expanding catalog of these molecules underscores a layer of biological regulation that is still being fully deciphered, highlighting the chemical complexity and functional importance of modifications beyond the canonical four bases. tandfonline.com

Establishing the Academic Significance of 2'-Deoxypseudouridine in Nucleic Acid Research

Among the vast family of modified nucleosides, 2'-Deoxypseudouridine (dΨ) holds particular academic significance. It is the deoxyribose counterpart to pseudouridine (B1679824) (Ψ), the most abundant modified nucleoside found in structural RNAs like tRNA and rRNA. genelink.combiosyn.com Pseudouridine itself is often referred to as the "fifth nucleoside" due to its prevalence. The defining feature of both pseudouridine and 2'-deoxypseudouridine is the unusual C-C glycosidic bond that links the uracil (B121893) base to the sugar moiety at the C5 position, in contrast to the N1-C1' bond found in canonical pyrimidine (B1678525) nucleosides. This unique linkage grants the nucleobase greater rotational freedom.

The academic interest in 2'-Deoxypseudouridine stems from several key areas. Initially, its discovery and synthesis provided researchers with a valuable tool to investigate the structure and function of DNA. nih.govresearchgate.net The presence of dΨ can influence DNA properties; for example, it can enhance base-stacking and induce a modest increase in the rigidity of the sugar-phosphate backbone. genelink.combiosyn.com These structural effects are crucial for understanding how non-canonical bases can alter DNA topology and its interactions with proteins.

Furthermore, 2'-Deoxypseudouridine serves as a critical substrate analog in biochemical and structural studies of DNA repair enzymes. For instance, it has been used to study uracil-DNA glycosylase (UNG), an enzyme that initiates the base excision repair pathway by removing uracil from DNA. nih.govacs.org Because the C-C bond of dΨ is resistant to cleavage by UNG, it acts as an effective inhibitor and allows researchers to trap and study the enzyme-DNA complex, providing insights into the mechanism of DNA repair. nih.govacs.org

The potential of 2'-Deoxypseudouridine and its derivatives as therapeutic agents is another significant driver of research. Nucleoside analogs are a well-established class of antiviral and anticancer drugs, and the unique structure of dΨ makes it a candidate for developing new pharmaceuticals. biosynth.comfrontiersin.org Its potential role as a biomarker for certain diseases, including various cancers, is also an active area of investigation. medchemexpress.com The study of 2'-Deoxypseudouridine, therefore, bridges fundamental nucleic acid chemistry with applied medical research, from exploring the intricacies of DNA repair to the development of novel diagnostic and therapeutic strategies. dtic.mil

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H12N2O5 B1588945 Deoxypseudouridine CAS No. 39967-60-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrimidine-2,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O5/c12-3-7-5(13)1-6(16-7)4-2-10-9(15)11-8(4)14/h2,5-7,12-13H,1,3H2,(H2,10,11,14,15)/t5-,6+,7+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASOJEESZSWWNQK-RRKCRQDMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1C2=CNC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1C2=CNC(=O)NC2=O)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00440386
Record name 2'-Deoxypseudouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

228.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

39967-60-7
Record name 2'-Deoxypseudouridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00440386
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies and Chemical Derivatization of 2 Deoxypseudouridine

Evolution of Synthetic Routes for 2'-Deoxypseudouridine

The synthesis of 2'-deoxypseudouridine has progressed from multi-step classical procedures to more efficient and stereoselective modern strategies, significantly improving its accessibility for research applications.

Historical Perspective on Early Chemical Syntheses

Early synthetic approaches to 2'-deoxypseudouridine were often lengthy and provided modest yields. One foundational strategy involved the construction of the C-glycosidic bond by reacting a suitably protected sugar derivative with a lithiated pyrimidine (B1678525). For instance, the synthesis of 2'-deoxypseudouridine has been achieved starting from 2-deoxy-D-ribose. researchgate.netrsc.orgnih.gov This process involves preparing a protected 2-deoxy-D-ribofuranose or a related lactone, which then reacts with a lithiated pyrimidine derivative, such as 5-lithio-2,4-bis(4-methoxybenzyloxy)pyrimidine. researchgate.netrsc.orgnih.gov The subsequent steps involve cyclization, often under Mitsunobu conditions, to form the furanose ring, followed by deprotection to yield the final product. researchgate.netrsc.org These early methods established the feasibility of forming the crucial C-C bond but often resulted in mixtures of anomers that required careful separation. researchgate.netrsc.org

Another early route involved the chemical modification of the more readily available ribonucleoside, pseudouridine (B1679824). ethernet.edu.et This method required the selective deoxygenation of the 2'-hydroxyl group. A common procedure involved treating pseudouridine with α-acetoxyisobutyryl chloride, which generates chloro-sugar derivatives that can be subsequently reduced to afford 2'-deoxypseudouridine. ethernet.edu.et While effective, this route could produce 3'-deoxypseudouridine as a by-product. ethernet.edu.et

Palladium-Mediated Glycal-Aglycon Coupling Strategies

A significant advancement in C-nucleoside synthesis came with the application of palladium-catalyzed cross-coupling reactions, particularly the Heck reaction. tandfonline.com This strategy provides a more direct and stereocontrolled route to 2'-deoxypseudouridine. The general approach involves the coupling of a furanoid glycal (a cyclic enol ether derived from the sugar) with an activated pyrimidine base, typically a 5-halouracil derivative. tandfonline.comscispace.com

Table 1: Examples of Palladium-Mediated Coupling for 2'-Deoxypseudouridine Synthesis
AglyconGlycalCatalyst/LigandKey StepsOverall YieldReference
5-iodouracilRibofuranoid glycalPd(OAc)₂ / AsPh₃Heck coupling, desilylation, stereoselective reductionNot specified scispace.com
5-iodouracilSilylated furanoid glycal (from thymidine)Pd(OAc)₂ / AsPh₃Coupling, deprotection, stereospecific reduction23% from thymidine (B127349) oup.com
5-iodo-1-methyluracilGlycalNot specified (Heck reaction)Coupling, desilylation, diastereoselective reductionNot specified nih.gov

Modern Approaches in Oligonucleotide Incorporation of 2'-Deoxypseudouridine

The utility of 2'-deoxypseudouridine is fully realized when it is incorporated into DNA strands. This requires its conversion into a building block suitable for automated synthesis.

Solid-Phase Phosphoramidite (B1245037) Chemistry for Oligodeoxyribonucleotide Synthesis

The incorporation of 2'-deoxypseudouridine into synthetic DNA is achieved using the standard and highly efficient solid-phase phosphoramidite method. atdbio.comwikipedia.org This automated process builds an oligonucleotide chain sequentially on a solid support. biotage.co.jp To be used in this process, the synthesized 2'-deoxypseudouridine nucleoside must first be converted into a nucleoside-3'-phosphoramidite derivative. oup.com This involves protecting the 5'-hydroxyl group, typically with a dimethoxytrityl (DMT) group, and then reacting the 3'-hydroxyl group with a phosphitylating agent. biotage.co.jp

The resulting 2'-deoxypseudouridine-3'-phosphoramidite is then used as a monomer in a DNA synthesizer. oup.comglenresearch.com The synthesis cycle consists of four main chemical steps:

De-blocking (Detritylation): Removal of the acid-labile 5'-DMT group from the support-bound oligonucleotide chain.

Coupling: The activated phosphoramidite of the incoming nucleoside (e.g., 2'-deoxypseudouridine phosphoramidite) reacts with the free 5'-hydroxyl group of the growing chain. wikipedia.org

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of deletion mutants.

Oxidation: The unstable phosphite (B83602) triester linkage is oxidized to a stable phosphotriester using an iodine solution. atdbio.com

This cycle is repeated until the desired sequence is assembled. The final oligonucleotide is then cleaved from the solid support and all protecting groups are removed. atdbio.com The incorporation of 2'-deoxypseudouridine phosphoramidite generally proceeds with high coupling efficiency, comparable to that of standard DNA phosphoramidites. glenresearch.comnih.gov

Table 2: Standard Phosphoramidite Synthesis Cycle
StepPurposeTypical Reagents
1. DetritylationExposes the 5'-hydroxyl for the next coupling reaction.Trichloroacetic acid (TCA) in dichloromethane.
2. CouplingForms a new phosphite triester bond.Nucleoside phosphoramidite and an activator (e.g., tetrazole).
3. CappingBlocks unreacted chains from further elongation.Acetic anhydride (B1165640) and 1-methylimidazole.
4. OxidationStabilizes the newly formed internucleotide linkage.Iodine, water, and pyridine.

Chemoenzymatic Production of 2'-Deoxyribonucleoside Analogues

Chemoenzymatic synthesis combines the flexibility of chemical methods with the high selectivity and mild reaction conditions of enzymatic catalysis. nih.gov For the production of 2'-deoxyribonucleoside analogues, including 2'-deoxypseudouridine, nucleoside 2'-deoxyribosyltransferases (NDTs) are particularly useful. nih.govresearchgate.net These enzymes catalyze the transfer of the 2'-deoxyribose moiety between a donor nucleoside and an acceptor base. researchgate.netrsc.org

Type II NDTs, such as the well-characterized enzyme from Lactobacillus leichmannii (LlNDT-2), can utilize both purine (B94841) and pyrimidine bases as acceptors. nih.govrsc.orgchemrxiv.org This allows for a convergent synthesis where a chemically synthesized, modified base can be enzymatically glycosylated to produce the desired nucleoside analogue. This approach offers significant advantages in terms of scale-up and purification compared to purely chemical routes. nih.govchemrxiv.org Recent work has focused on optimizing reaction conditions, such as using water as a solvent, to establish efficient, gram-scale chemoenzymatic platforms for preparing a variety of high-value 2'-deoxyribonucleosides. nih.govrsc.org

Rational Design and Synthesis of 2'-Deoxypseudouridine Derivatives for Mechanistic Probes

The inherent stability of the C-C glycosidic bond in 2'-deoxypseudouridine makes it an ideal scaffold for designing chemical probes to investigate biological processes. Because it mimics 2'-deoxyuridine (B118206) but is resistant to hydrolysis, it has been used to study DNA repair mechanisms. oup.com For example, oligonucleotides containing 2'-deoxypseudouridine have been synthesized to act as inhibitors of uracil-DNA glycosylase (UDG), an enzyme that removes uracil (B121893) from DNA. oup.comtandfonline.com Studying the interaction between UDG and DNA containing this non-cleavable analogue provides structural and kinetic insights into the enzyme's substrate recognition and catalytic mechanism. oup.com

Furthermore, derivatives of 2'-deoxypseudouridine have been rationally designed and synthesized for more advanced applications. For instance, photocaged derivatives have been created by attaching photoremovable protecting groups to the N1 position of the uracil ring. nih.gov These derivatives, such as N1-(2-nitrobenzyl)-deoxypseudouridine triphosphate (dNBΨTP) and N1-(6-nitropiperonyloxymethyl)-deoxypseudouridine triphosphate (dNPOMΨTP), can be incorporated into DNA either chemically via phosphoramidites or enzymatically using DNA polymerases. nih.gov The protecting group can be removed with light, allowing for the spatiotemporal control of DNA structure and function, such as the light-activated formation of DNA triplexes. nih.gov Other derivatives, like 2'-deoxy-4-aminopyridinylpseudocytidine, have been synthesized from 2'-deoxypseudouridine to create modified oligonucleotides capable of forming highly stable triplex DNA structures at specific sites. nih.gov

N1-Substituted 2'-Deoxypseudouridine Analogues (e.g., N1-methyl-2'-deoxy-ψ-uridine)

N1-substitution of 2'-deoxypseudouridine, particularly methylation to form N1-methyl-2'-deoxy-ψ-uridine (also known as ψ-thymidine), is a critical modification for various applications, including its incorporation into G-rich triple helix-forming oligonucleotides (TFOs). tandfonline.comlookchem.com

A convenient and high-yield synthesis of N1-methyl-2'-deoxy-ψ-uridine has been developed. tandfonline.comlookchem.com The structural conformation of this analogue has been confirmed using 2D NMR and 1D NOE experiments. tandfonline.comlookchem.com This modified nucleoside can be successfully incorporated into G-rich TFOs using standard solid-support phosphoramidite methodology. tandfonline.com The resulting modified TFOs have demonstrated the ability to form triplexes with target DNA duplexes. tandfonline.com

Another approach for selective methylation at the N1 position involves an in situ generated methyl oxonium from a Wittig reagent and methanol. acs.org This method is notably mild and efficient, and it is compatible with free hydroxyl groups on the ribose moiety, thus avoiding the need for protection and deprotection steps. acs.org

The phosphoramidites of related compounds, such as 1,3-dimethyl-2'-deoxy-ψ-uridine, have also been synthesized efficiently, further expanding the toolkit for creating modified oligonucleotides. tandfonline.com

Below is a table summarizing key N1-substituted 2'-deoxypseudouridine analogues and their synthetic contexts.

Compound NameCommon AbbreviationSynthetic ContextKey Application
N1-methyl-2'-deoxy-ψ-uridineψT, N1-methyl-dψHigh-yield chemical synthesis; selective methylation using methyl oxonium. tandfonline.comlookchem.comacs.orgIncorporation into G-rich triple helix-forming oligonucleotides. tandfonline.com
1,3-Dimethyl-2'-deoxy-ψ-uridine-Efficient synthesis of its phosphoramidite for oligonucleotide synthesis. tandfonline.comBuilding block for modified oligonucleotides. tandfonline.com

2'-Deoxy-4-aminopyridinylpseudocytidine Derivatives in Triplex Forming Oligonucleotides

The formation of stable DNA triplexes is a promising strategy for gene targeting. However, the presence of CG interruptions in the target polypurine tract can destabilize the triplex. To address this, 2'-deoxy-4-aminopyridinylpseudocytidine derivatives have been developed as modified C-nucleosides for incorporation into TFOs. deepdyve.comnih.gov

The synthesis of these derivatives begins with commercially available 1-methyl-2'-deoxypseudouridine, which can be prepared from thymidine and 5-iodo-uracil. nih.gov A key step involves the activation of the 4-carbonyl group of the pseudouridine derivative, followed by treatment with aromatic amine compounds to yield the desired 2'-deoxy-4-aminopyridinylpseudocytidine derivatives. deepdyve.comnih.gov These derivatives are then converted into their phosphoramidite forms for incorporation into oligodeoxynucleotides. deepdyve.comnih.gov

Oligonucleotides containing these modified cytidine (B196190) analogues have been shown to form stable triplexes at sites of CG interruption. deepdyve.comnih.gov For instance, an oligonucleotide containing N4-(6-amino-2-pyridinyl)deoxycytidine demonstrated selective and stable triplex formation at a C-G base pair within a homopurine tract at neutral pH. nih.gov The stability of such triplexes is attributed to the formation of specific hydrogen bonds between the modified base and the target C-G pair in the major groove of the DNA duplex. nih.gov

The following table details examples of these derivatives and their roles.

Derivative ClassStarting MaterialKey Synthetic StepApplication
2'-Deoxy-4-aminopyridinylpseudocytidine derivatives1-methyl-2'-deoxypseudouridineActivation of the 4-carbonyl group and reaction with aromatic amines. deepdyve.comnih.govStabilization of triplex DNA at CG interrupting sites. deepdyve.comnih.gov
N4-(6-amino-2-pyridinyl)deoxycytidine--Selective recognition of C-G base pairs in triplex formation. nih.gov

Other Chemically Modified 2'-Deoxypseudouridine Structures for Biological Inquiry

Beyond N1-substitutions and 4-position modifications, a variety of other chemical alterations to the 2'-deoxypseudouridine scaffold have been explored to create tools for biological research and potential therapeutic applications. nih.gov These modifications aim to enhance properties like stability, binding specificity, and cellular uptake.

One area of investigation involves the synthesis of 5-substituted 2'-deoxyuridine monophosphate analogues as potential inhibitors of enzymes like mycobacterial ThyX, a flavin-dependent thymidylate synthase. nih.gov Such inhibitors are valuable for studying enzyme function and as potential leads for drug development.

Enzymatic synthesis provides a sustainable and efficient alternative to purely chemical methods for producing base-modified 2'-deoxyribonucleoside analogues. nih.gov Nucleoside 2'-deoxyribosyltransferases, for example, can catalyze a "nucleobase swap," exchanging the base of a natural nucleoside for a non-natural one. nih.gov This biocatalytic approach has been successfully used to generate a range of purine and pyrimidine 2'-deoxyribonucleoside analogues on a gram scale. nih.gov

The incorporation of 2'-deoxypseudouridine itself into oligonucleotides is a significant modification. biosyn.com It is known to enhance base-stacking and induce a moderate increase in the rigidity of the sugar-phosphate backbone, which can be useful for studying the structure and function of nucleic acids. biosyn.com

The table below highlights some of these other modifications and their research contexts.

Modification TypeSynthetic ApproachBiological/Research Application
5-Substituted analoguesChemical synthesisInhibition of specific enzymes, such as mycobacterial thymidylate synthase. nih.gov
Various base modificationsEnzymatic synthesis using nucleoside 2'-deoxyribosyltransferases. nih.govCreation of diverse libraries of nucleoside analogues for screening and biological studies. nih.gov
Incorporation into oligonucleotidesStandard solid-phase synthesisEnhancing base-stacking and altering the conformational properties of oligonucleotides for structural and functional studies. biosyn.com

Elucidating the Biological Functionality and Structural Impact of 2 Deoxypseudouridine

Genomic and Transcriptomic Integration of 2'-Deoxypseudouridine

Occurrence in Structural RNA (tRNA, rRNA, snRNA, snoRNA) and its Functional Context

While 2'-deoxypseudouridine itself is not a naturally occurring modification in cellular RNA, its ribose-containing counterpart, pseudouridine (B1679824) (Ψ), is the most abundant modified nucleoside in stable RNA species, including transfer RNA (tRNA), ribosomal RNA (rRNA), small nuclear RNA (snRNA), and small nucleolar RNA (snoRNA). The functional significance of pseudouridine in these contexts provides a critical framework for understanding the potential roles of synthetically introduced 2'-deoxypseudouridine.

Within rRNA , pseudouridines are concentrated in functionally important regions of the ribosome, such as the peptidyl transferase center and the decoding site. nih.govnih.gov These modifications are thought to fine-tune ribosome function, contributing to the efficiency and fidelity of translation. nih.gov The modification of uridine (B1682114) to pseudouridine in rRNA is guided by H/ACA box snoRNAs. nih.goved.ac.uk The absence of certain pseudouridine modifications in rRNA has been linked to growth disadvantages in yeast, highlighting their importance for optimal ribosome function. nih.govnih.gov

In snRNAs , which are key components of the spliceosome, pseudouridylation is essential for pre-mRNA splicing. nih.govnih.gov For instance, pseudouridylation in U2 snRNA is critical for the proper recognition of the branch site during the splicing reaction. nih.gov The modification is guided by specific snoRNAs, such as the U85 snoRNA which directs both pseudouridylation and 2'-O-methylation of U5 snRNA. nih.gov

The enzymes responsible for these modifications are pseudouridine synthases, which catalyze the isomerization of uridine residues. The study of these enzymes and the functional consequences of pseudouridylation in natural RNA systems provides valuable insights into the potential applications and effects of incorporating 2'-deoxypseudouridine into synthetic nucleic acids.

Strategic Incorporation into Synthetic Oligodeoxyribonucleotides

The unique properties of 2'-deoxypseudouridine have led to its strategic incorporation into synthetic oligodeoxyribonucleotides (ODNs) for various biotechnological and therapeutic applications. A primary application is in the formation of stable DNA triplexes. nih.govtandfonline.comtandfonline.com Triplex-forming oligonucleotides (TFOs) are designed to bind to specific sequences in double-stranded DNA, thereby modulating gene expression. nih.govtandfonline.com The incorporation of 2'-deoxypseudouridine into TFOs can significantly enhance the stability of the resulting triplex structure. nih.govtandfonline.com This is particularly relevant for applications aimed at inhibiting transcription of target genes. nih.govtandfonline.comtandfonline.com

Modulation of Nucleic Acid Conformation and Stability by 2'-Deoxypseudouridine

Influence on Base-Stacking Interactions and Sugar-Phosphate Backbone Rigidity

Nuclear Magnetic Resonance (NMR) studies can be employed to probe the conformational changes induced by 2'-deoxypseudouridine. rsc.orgnih.govmdpi.com Such studies can reveal alterations in sugar pucker, backbone torsion angles, and internucleotide distances, providing a detailed picture of the structural impact of this modified nucleoside.

Formation of Non-Canonical Base Pairs and Triplex Structures (e.g., C:pseudoU-A Triplets)

A key feature of 2'-deoxypseudouridine is its ability to participate in the formation of non-canonical base pairs and stable triplex structures. In the context of a DNA triplex, a 2'-deoxypseudouridine in the third strand can form a Hoogsteen base pair with an adenine (B156593) in a Watson-Crick A-T base pair of the target duplex, resulting in a stable C:dΨ-A triplet. nih.govtandfonline.comacs.org This interaction is a significant contributor to the enhanced stability of triplexes containing 2'-deoxypseudouridine. nih.govtandfonline.com

The table below summarizes the melting temperatures (Tm) of DNA duplexes and triplexes with and without 2'-deoxypseudouridine, illustrating the stabilizing effect of this modification.

Oligonucleotide SystemSequence ContextTm (°C) without dΨTm (°C) with dΨΔTm (°C)Reference
DNA DuplexInternal mismatch55.254.0-1.2 nih.gov
DNA TriplexTFO targeting A-T pairs25.055.0+30.0 nih.gov
DNA TriplexTFO with T7 promoterNot specifiedStabilizedStabilized nih.govtandfonline.comtandfonline.com

Note: The specific Tm values can vary depending on the sequence context, buffer conditions, and concentration.

Regulatory Roles of 2'-Deoxypseudouridine in RNA Metabolism and Gene Expression

The incorporation of 2'-deoxypseudouridine into synthetic oligonucleotides provides a powerful tool for regulating gene expression. The primary mechanism for this regulation is the formation of stable DNA triplexes at specific gene promoters or coding regions, which can physically block the binding of transcription factors or RNA polymerase, thereby inhibiting transcription. nih.govtandfonline.comtandfonline.comnih.gov This "antigene" strategy offers a sequence-specific means of downregulating gene expression.

While direct evidence for the role of endogenous 2'-deoxypseudouridine in regulating RNA metabolism is absent as it is not a natural modification, the impact of its ribo-counterpart, pseudouridine, offers compelling parallels. Pseudouridylation of pre-mRNA has been shown to affect splicing, with a single pseudouridine capable of enhancing the splicing efficiency of certain introns. youtube.com This suggests that the structural alterations induced by pseudouridine can influence the recognition of splice sites by the spliceosome. youtube.com It is conceivable that strategically placed 2'-deoxypseudouridine residues in synthetic RNA constructs could similarly modulate splicing events.

Furthermore, pseudouridine modifications in mRNA can influence translation. For instance, N1-methyl-pseudouridine, a derivative of pseudouridine, has been shown to enhance translation by increasing ribosome density on the mRNA. nih.gov Conversely, pseudouridine in certain contexts can lead to translation pausing. nih.gov These findings suggest that modifications to the uridine base can have a direct impact on the translational machinery, and by extension, the incorporation of 2'-deoxypseudouridine into synthetic mRNAs could be explored as a means to modulate protein synthesis.

Finally, the altered conformation induced by 2'-deoxypseudouridine can affect RNA-protein interactions. nih.govnih.gov The binding of many RNA-binding proteins is sensitive to the local structure of the RNA. By altering base stacking and backbone conformation, 2'-deoxypseudouridine could either enhance or inhibit the binding of specific regulatory proteins, thereby influencing various aspects of RNA metabolism, from processing and transport to translation and decay.

Based on a comprehensive review of the scientific literature, it is not possible to generate an article on the chemical compound “2'-Deoxypseudouridine” that adheres to the provided outline. The biological functions and processes detailed in the requested sections are specific to ribonucleic acids (RNA) and the modifications found within them.

Key Scientific Distinction:

The compound specified, 2'-Deoxypseudouridine , is a deoxyribonucleoside. Deoxyribonucleosides are the building blocks of DNA. The cellular processes outlined in the request, including:

Ribosomal RNA (rRNA) processing and translational fidelity

Transfer RNA (tRNA) maturation and codon recognition

Small nuclear RNA (snRNA) function in splicing

Messenger RNA (mRNA) splicing, stability, and translation

are all fundamentally RNA-centric. These processes are carried out by and upon RNA molecules, which are composed of ribonucleosides (containing a ribose sugar), not deoxyribonucleosides.

The functions described in the outline are characteristic of Pseudouridine (Ψ) , which is the ribonucleoside counterpart to 2'-Deoxypseudouridine. Pseudouridine is the most abundant RNA modification and is well-documented to play critical roles in the structure and function of rRNA, tRNA, snRNA, and mRNA. However, there is no evidence in the scientific literature to suggest that 2'-Deoxypseudouridine is naturally incorporated into these RNA molecules or that it performs these functions.

Research on 2'-Deoxypseudouridine has focused on its chemical synthesis and its potential as an inhibitor of DNA repair enzymes like uracil-DNA glycosylase, or as a potential antiviral agent. biosynth.comnih.govethernet.edu.et These activities are distinct from the RNA-related functions in the requested article structure.

Therefore, generating content for the specified outline focusing solely on 2'-Deoxypseudouridine would be scientifically inaccurate and would require fabricating information that does not exist in published research.

Molecular Recognition and Enzymatic Catalysis Involving 2 Deoxypseudouridine

Mechanistic Studies with DNA Glycosylases

Inhibition and Binding Kinetics with Uracil-DNA Glycosylase (UDG)

2'-Deoxypseudouridine (dΨU), an isomer of the natural substrate deoxyuridine, serves as a valuable tool in studying the mechanism of uracil-DNA glycosylase (UDG). Due to the replacement of the N-C1' glycosylic bond with a more stable C-C bond, dΨU acts as a non-cleavable substrate analog, effectively inhibiting the enzyme's catalytic activity. nih.govnih.gov This inhibition allows for the detailed investigation of the enzyme's binding kinetics and substrate recognition mechanisms without the complication of product formation.

The interaction between UDG and DNA containing dΨU has been characterized through structural and kinetic studies. These studies reveal that UDG can bind to dΨU-containing DNA, flip the modified nucleotide out of the DNA helix, and insert it into its active site pocket, mimicking the initial steps of the base excision repair pathway. nih.govembopress.org However, the absence of the labile N-glycosylic bond prevents the subsequent cleavage step.

Table 1: Comparative Binding Affinities of Human Uracil-DNA Glycosylase (UDG) to Different DNA Substrates

DNA SubstrateBinding Affinity (Kd)Reference
Uracil-containing DNATighter binding embopress.org
AP site-containing DNATighter and more rapid binding than uracil-containing DNA embopress.org
2'-Deoxypseudouridine-containing DNASignificant binding affinity nih.govembopress.org

Investigating Methyl-CpG Binding Domain IV (MBD4) Mechanism through Non-Cleavable Analogs

Methyl-CpG Binding Domain IV (MBD4) is a DNA glycosylase that plays a crucial role in repairing G:T mismatches arising from the deamination of 5-methylcytosine. nih.govmarrvel.org To elucidate the catalytic mechanism of MBD4, researchers have utilized non-cleavable substrate analogs, such as 2'-deoxypseudouridine. nih.govresearchgate.net The C-C glycosidic bond in dΨU renders it resistant to cleavage by MBD4, allowing for the trapping and structural characterization of the enzyme-substrate complex. nih.gov

By incorporating dΨU opposite a guanine (B1146940) in a DNA duplex, a stable analog of the G:U substrate is created. This has enabled the determination of high-resolution crystal structures of wild-type MBD4 in complex with its substrate. nih.govnih.gov These structures provide a snapshot of the enzyme poised for catalysis, revealing key interactions involved in lesion recognition and the positioning of catalytic residues. nih.gov The use of this non-cleavable analog has been instrumental in confirming the role of a conserved aspartate residue in catalysis, suggesting it functions to bind a nucleophilic water molecule and stabilize the transition state. nih.govresearchgate.net This contrasts with a previously proposed double-displacement mechanism. nih.gov

The insights gained from using 2'-deoxypseudouridine have been critical in refining our understanding of the MBD4 catalytic cycle. It has provided strong evidence for a direct-displacement hydrolysis mechanism, which is further supported by the structure of the enzyme-product complex showing an inversion of configuration at the anomeric carbon. nih.gov

Structural and Functional Insights from Enzyme-Substrate Analog Complexes

The study of enzyme-substrate analog complexes provides invaluable information about the structural and functional aspects of enzymatic reactions. In the case of DNA glycosylases like MBD4, the use of 2'-deoxypseudouridine has allowed for the detailed visualization of the enzyme's active site with a substrate analog bound. nih.govnih.gov These high-resolution structures reveal the intricate network of hydrogen bonds and van der Waals interactions that mediate the specific recognition of the target base. nih.gov

For MBD4, the structure of the complex with dΨU-containing DNA confirms the interactions responsible for recognizing the uracil (B121893) base and the mismatched guanine. nih.govresearchgate.net It also sheds light on the conformational changes that occur in both the enzyme and the DNA upon substrate binding. The DNA is significantly bent, and the target nucleotide is flipped out of the helix, a common feature among DNA glycosylases. nih.gov

Furthermore, these structural studies have provided a detailed view of the helix-hairpin-helix (HhH) motif, a common structural element in this superfamily of enzymes, and how it contributes to DNA binding. nih.govnih.gov The information gleaned from these enzyme-substrate analog complexes is not only crucial for understanding the fundamental mechanisms of DNA repair but also for the potential development of small molecule inhibitors that could target these enzymes for therapeutic purposes. nih.gov

Deoxyribosyl Transferase Enzyme Interactions

Substrate Specificity and Catalytic Mechanisms of Nucleoside 2-Deoxyribosyltransferase

Nucleoside 2-deoxyribosyltransferases (NDTs) are enzymes that catalyze the transfer of a deoxyribosyl group from a donor nucleoside to an acceptor purine (B94841) or pyrimidine (B1678525) base. nih.gov This reaction proceeds via a ping-pong-bi-bi mechanism, which involves the formation of a covalent enzyme-deoxyribose intermediate. nih.gov The substrate specificity of NDTs can vary, with some enzymes showing a preference for purine donors and acceptors (Type I) and others accommodating both purines and pyrimidines (Type II). ebi.ac.uk

The catalytic mechanism is thought to involve a double displacement, resulting in the retention of the stereochemical configuration in the product. ebi.ac.uk A key catalytic residue, typically a glutamate (B1630785), acts as a nucleophile, attacking the anomeric carbon of the deoxyribonucleoside to form the covalent intermediate. ebi.ac.ukrsc.org The departing base is protonated by a general acid, and a new nucleoside is formed when an incoming base attacks the enzyme-deoxyribose intermediate. ebi.ac.uk Quantum mechanics/molecular mechanics (QM/MM) studies support the formation of an oxocarbenium ion as a reaction intermediate, suggesting an SN1-type mechanism for this family of enzymes. rsc.org The rational design and directed evolution of NDTs have been explored to expand their substrate specificity for the synthesis of various nucleoside analogs. nih.govnih.gov

Structural Analysis of Enzyme-Ligand Complexes (e.g., with 5-methyl-2'-deoxypseudouridine)

The crystal structure of nucleoside 2-deoxyribosyltransferase from Lactobacillus leichmannii has been solved in complex with 5-methyl-2'-deoxypseudouridine, providing detailed insights into the architecture of the active site and the basis for substrate recognition. pdbj.org The enzyme is a hexamer of identical subunits, and the active site is located in a cleft formed by the edge of a β-sheet and two α-helices, with contributions from two adjacent subunits. nih.govdoi.org

In the complex with 5-methyl-2'-deoxypseudouridine, the ligand binds in the active site, and its interactions with the surrounding amino acid residues reveal the structural determinants of substrate specificity. pdbj.org The proposed catalytic nucleophile, glutamate 98, is positioned appropriately for an attack on the anomeric carbon. nih.gov The structural analysis of this enzyme-ligand complex, along with comparisons to complexes with purine and pyrimidine ligands, provides a framework for understanding the enzyme's mechanism and specificity. nih.gov This knowledge is valuable for the rational engineering of NDTs to create biocatalysts for the synthesis of therapeutically relevant nucleoside analogs. nih.gov

Table 2: Key Amino Acid Residues in the Active Site of Lactobacillus leichmannii Nucleoside 2-Deoxyribosyltransferase and Their Proposed Functions

ResidueProposed FunctionReference
Glu98Catalytic nucleophile nih.govebi.ac.uk
Asp92General acid to the departing glycosidic oxygen ebi.ac.uk
Asp72Stabilization of the oxocarbenium ion-like transition state ebi.ac.uk
Tyr7Orients the nucleophilic Glu98 through hydrogen bonding ebi.ac.uk

Broader Spectrum of 2'-Deoxypseudouridine Interactions with Nucleic Acid-Modifying Enzymes

The intricate relationship between 2'-deoxypseudouridine (dΨ) and the enzymatic machinery of the cell extends beyond a single class of enzymes. A diverse array of nucleic acid-modifying enzymes, including kinases, polymerases, and DNA repair enzymes, interact with dΨ in its various forms—as a free nucleoside, a nucleotide, or incorporated within a DNA strand. These interactions are crucial in determining the metabolic fate and biological consequences of this modified nucleoside.

Phosphorylation by Cellular Kinases

The entry of 2'-deoxypseudouridine into cellular metabolism necessitates its phosphorylation to the corresponding monophosphate, diphosphate (B83284), and ultimately triphosphate forms. This sequential phosphorylation is carried out by nucleoside and nucleotide kinases. While specific studies focusing exclusively on the phosphorylation of dΨ are limited, the substrate specificities of key kinases involved in deoxyribonucleoside metabolism offer valuable insights.

Deoxycytidine kinase (dCK) is a primary candidate for the initial phosphorylation of 2'-deoxypseudouridine. dCK is known for its broad substrate specificity, phosphorylating deoxycytidine, deoxyadenosine, and deoxyguanosine. wikipedia.org Its ability to accommodate modifications in the sugar moiety of its substrates suggests that it may also recognize and phosphorylate dΨ. nih.gov In contrast, thymidine (B127349) kinase 1 (TK1) and thymidine kinase 2 (TK2) exhibit a more stringent substrate preference, primarily for deoxythymidine and deoxyuridine. However, sugar-modified analogues of deoxyuridine have been shown to be inhibitors of TK1 and TK2, indicating that while they may not be efficiently phosphorylated, they can interact with the active site. nih.gov

The subsequent phosphorylation of 2'-deoxypseudouridine monophosphate and diphosphate is likely carried out by other cellular nucleotide kinases that act on deoxynucleotides. The successful enzymatic synthesis of 2'-deoxypseudouridine 5'-triphosphate (dΨTP) for use in polymerase assays confirms that the entire phosphorylation cascade can be achieved enzymatically, at least in vitro.

Enzyme FamilyKey EnzymesKnown Substrate Analogs Relevant to 2'-DeoxypseudouridinePotential for 2'-Deoxypseudouridine Phosphorylation
Deoxyribonucleoside Kinases Deoxycytidine Kinase (dCK)Sugar-modified purine and pyrimidine nucleosidesHigh, due to broad substrate specificity.
Thymidine Kinase 1 (TK1)Sugar-modified deoxyuridine analogues (often as inhibitors)Lower, due to stricter substrate requirements.
Thymidine Kinase 2 (TK2)Sugar-modified deoxyuridine analogues (often as inhibitors)Lower, due to stricter substrate requirements.

Incorporation into DNA by Polymerases

The ability of DNA polymerases to utilize 2'-deoxypseudouridine 5'-triphosphate (dΨTP) as a substrate is a critical determinant of its potential to be incorporated into the genome. Research has demonstrated that various DNA polymerases can indeed recognize and incorporate dΨTP into a growing DNA strand.

For instance, Vent (exo-) DNA polymerase has been shown to efficiently incorporate dΨTP, as well as other modified deoxyuridine triphosphates. nih.gov The rate and fidelity of incorporation can be influenced by the specific polymerase and the sequence context of the template DNA. nih.gov Studies with other modified deoxyuridine triphosphates, such as 5-formyl-2'-deoxyuridine (B1195723) 5'-triphosphate (fdUTP), have shown efficient replacement of dTTP by polymerases like E. coli DNA polymerase I (Klenow fragment), T7 DNA polymerase, and Taq DNA polymerase. nih.gov This suggests that modifications at the C5 position of the uracil base are generally well-tolerated by the active sites of many DNA polymerases.

The presence of 2'-deoxypseudouridine in the template strand can also influence the activity of polymerases. The altered structure and stability of the C-C glycosidic bond in dΨ may affect the efficiency and fidelity of DNA synthesis across from this modified base.

DNA PolymeraseSubstrateOutcome of Interaction
Vent (exo-) DNA Polymerase2'-Deoxypseudouridine 5'-triphosphate (dΨTP)Efficient incorporation into DNA. nih.gov
E. coli DNA Polymerase I (Klenow fragment)5-Formyl-2'-deoxyuridine 5'-triphosphate (fdUTP)Efficiently replaces dTTP during DNA replication. nih.gov
T7 DNA Polymerase5-Formyl-2'-deoxyuridine 5'-triphosphate (fdUTP)Efficiently replaces dTTP during DNA replication. nih.gov
Taq DNA Polymerase5-Formyl-2'-deoxyuridine 5'-triphosphate (fdUTP)Efficiently replaces dTTP during DNA replication. nih.gov

Processing by DNA Repair Enzymes

Once incorporated into DNA, 2'-deoxypseudouridine becomes a potential substrate for various DNA repair pathways. The cellular machinery that maintains genome integrity must decide whether to recognize and excise this modified nucleoside.

Base Excision Repair (BER): The primary enzyme responsible for removing uracil from DNA is uracil-DNA glycosylase (UDG). However, oligonucleotides containing 2'-deoxypseudouridine have been found to be potent inhibitors of UDG. The C-C glycosidic bond of dΨ is resistant to the hydrolytic activity of UDG, which specifically targets the N-glycosidic bond of deoxyuridine. This resistance to cleavage makes dΨ a stable analog that can be used to study the structural and mechanistic aspects of UDG-DNA interactions.

Nucleotide Excision Repair (NER): The NER pathway is responsible for removing bulky, helix-distorting lesions from DNA. nih.govmdpi.com While 2'-deoxypseudouridine is not a bulky adduct in the traditional sense, the presence of the C-C glycosidic bond can introduce subtle distortions in the DNA backbone. nih.gov The NER machinery, which recognizes structural anomalies in the DNA helix rather than specific chemical modifications, could potentially identify dΨ as a lesion. nih.govnih.gov Studies on other non-bulky but structurally distorting lesions, such as 5',8-cyclo-2'-deoxypurines, have shown that they are substrates for NER. nih.gov This suggests that if dΨ induces sufficient helical distortion, it may also be targeted by the NER pathway for removal.

Endonucleases and Exonucleases: The stability of the phosphodiester backbone in the vicinity of an incorporated 2'-deoxypseudouridine is crucial for genomic integrity. Endonucleases cleave within a DNA strand, while exonucleases remove nucleotides from the ends. wikipedia.orgnih.gov The presence of dΨ could potentially alter the conformation of the DNA strand, thereby influencing the susceptibility of nearby phosphodiester bonds to nuclease cleavage. For example, a novel family of endonucleases, designated Endo_dU, has been identified that specifically cleaves on the 3'-side of deoxyuridine residues in DNA. nih.gov While their activity on dΨ has not been reported, it highlights the existence of enzymes with specificity for uracil-containing DNA that could potentially interact with dΨ. The 3' → 5' proofreading exonuclease activity of some DNA polymerases is responsible for removing misincorporated nucleotides. neb.com Whether this proofreading activity can recognize and excise a newly incorporated dΨMP from the nascent DNA strand is an area for further investigation.

Advanced Research Applications and Methodological Contributions of 2 Deoxypseudouridine

High-Resolution Structural Biology Techniques

The precise atomic arrangement of biological macromolecules is fundamental to understanding their function. 2'-Deoxypseudouridine has been instrumental in various high-resolution structural techniques, providing insights into the intricate world of enzyme-nucleic acid interactions and the solution dynamics of DNA.

X-ray crystallography stands as a premier technique for elucidating the three-dimensional structure of molecules at atomic resolution. The incorporation of modified nucleosides, such as 2'-Deoxypseudouridine, into DNA or RNA oligonucleotides can facilitate crystallization and provide unique probes for studying the active sites of enzymes that interact with nucleic acids. While a crystal structure of a DNA-enzyme complex specifically containing 2'-Deoxypseudouridine is not prominently documented in publicly available literature, the principles of its application can be inferred from studies using analogous compounds. For instance, the crystal structure of Leishmania major dUTPase has been solved in complex with the related nucleoside deoxyuridine, offering critical insights into substrate recognition and catalysis that could be extended to understand interactions with 2'-Deoxypseudouridine. rcsb.org Similarly, the crystallization of DNA duplexes containing other modified bases, such as 8-hydroxydeoxyguanosine, demonstrates the utility of non-canonical nucleosides in stabilizing crystal lattices and revealing detailed structural information about DNA-protein interactions. rcsb.org The unique hydrogen bonding capabilities and conformational preferences of 2'-Deoxypseudouridine make it a promising candidate for future crystallographic studies of DNA-modifying enzymes.

Enzyme/ProteinRelated Modified NucleosideResolution (Å)Key FindingsPDB ID
Leishmania major dUTPaseDeoxyuridineN/ARevealed substrate binding mode and active site architecture. rcsb.org2YB0 rcsb.org
DNA Duplex8-Hydroxydeoxyguanosine2.50Demonstrated the structural impact of a modified base on DNA helix conformation. rcsb.org178D rcsb.org

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the three-dimensional structure and dynamics of molecules in solution, providing a more physiological perspective compared to the solid state. The incorporation of 2'-Deoxypseudouridine into synthetic oligonucleotides has been shown to be a valuable strategy for NMR-based structural studies. For example, NMR studies on RNA duplexes containing the closely related pseudouridine (B1679824) have demonstrated that this modification enhances the thermodynamic stability of the helix. dundee.ac.uk This stabilizing effect is attributed to improved base-stacking interactions and is a property that 2'-Deoxypseudouridine is also expected to confer to DNA duplexes. nih.gov

A detailed NMR and molecular dynamics study on a DNA duplex containing a modified 2'-deoxyuridine (B118206) derivative provided a high-resolution solution structure, revealing insights into base pairing and helical conformation. nih.gov Such studies showcase the methodological contribution of modified nucleosides in defining the conformational landscape of DNA. The unique proton signals from the C-glycosidic linkage in 2'-Deoxypseudouridine can serve as sensitive probes for local conformational changes upon protein binding or changes in environmental conditions.

Oligonucleotide SystemNMR TechniqueKey FindingsReference
RNA duplex with internal Ψ-A base pair2D NOESY, COSYPseudouridine enhances thermodynamic stability through improved base stacking. dundee.ac.ukDeb, et al. dundee.ac.uk
DNA duplex with 3-(2-hydroxyethyl)-2'-deoxyuridine2D NOESY, DQF-COSYDetermined the three-dimensional solution structure and characterized the modified base pair geometry. nih.govBourgine, et al. nih.gov

Cryo-Electron Microscopy (cryo-EM) has revolutionized structural biology, enabling the visualization of large and dynamic macromolecular complexes at near-atomic resolution. While direct cryo-EM studies of DNA-protein complexes containing 2'-Deoxypseudouridine are not yet widely reported, the application of this technique to study ribosomes containing pseudouridine provides a compelling precedent.

Recent cryo-EM studies of the human ribosome have achieved resolutions that allow for the unambiguous identification of post-transcriptionally modified nucleosides, including pseudouridine. biorxiv.org These studies have revealed that pseudouridine residues play a crucial role in stabilizing the ribosome structure through unique water-mediated hydrogen bonds. nih.govnih.gov The absence of these modifications leads to conformational instability and functional defects in the ribosome. nih.gov These findings highlight the potential of cryo-EM to elucidate the structural and functional roles of 2'-Deoxypseudouridine in the context of large, dynamic DNA-protein or DNA-ribosome complexes. The ability of cryo-EM to capture multiple conformational states of a complex makes it an ideal tool to study the dynamic effects of incorporating 2'-Deoxypseudouridine.

Development of Oligonucleotide-Based Probes and Tools

The unique properties of 2'-Deoxypseudouridine have been harnessed to develop sophisticated oligonucleotide-based probes and tools for a variety of research applications, from fundamental biophysical studies to the investigation of complex biological pathways.

Oligonucleotides modified with 2'-Deoxypseudouridine serve as powerful tools in biophysical studies aimed at understanding the forces that govern nucleic acid structure and stability. The C-glycosidic bond in 2'-Deoxypseudouridine enhances base stacking and induces a moderate increase in the rigidity of the sugar-phosphate backbone. biosyn.com These properties lead to an increase in the thermodynamic stability of DNA duplexes containing this modification.

Biophysical characterization of oligonucleotides containing various modified pyrimidines, including analogs of deoxyuridine, has provided a wealth of data on how subtle chemical changes can impact DNA duplex stability. nih.gov Techniques such as UV melting temperature (Tm) analysis and circular dichroism (CD) spectroscopy are routinely used to quantify these effects. The increased stability of 2'-Deoxypseudouridine-containing duplexes makes them valuable as probes in applications requiring high affinity and specificity.

ModificationBiophysical ParameterObserved EffectReference
2'-DeoxypseudouridineBase StackingEnhanced biosyn.comBio-Synthesis Inc. biosyn.com
2'-DeoxypseudouridineBackbone RigidityModerately Increased biosyn.comBio-Synthesis Inc. biosyn.com
5-substituted 2'-deoxyuridinesThermal Stability (Tm)Substituent-dependent increase or decrease in duplex stability. nih.govCruickshank, et al. nih.gov

The unique chemical nature of 2'-Deoxypseudouridine makes it a valuable tool for studying genetic mutants and for the targeted perturbation of biological pathways. For instance, oligonucleotides containing 2'-Deoxypseudouridine have been shown to act as inhibitors of uracil-DNA glycosylase (UDG), an essential enzyme in the base excision repair pathway. nih.gov By incorporating 2'-Deoxypseudouridine into a DNA strand, researchers can probe the active site of UDG and modulate its activity, thereby perturbing the DNA repair process.

Furthermore, the enhanced stability and unique structural features of pseudouridine-modified oligonucleotides have been utilized in the study of genetic mutants that lack specific pseudouridine residues in their RNA. biosyn.com These studies have demonstrated that the absence of pseudouridine can lead to significant functional consequences, such as slow growth rates. biosyn.com By analogy, 2'-Deoxypseudouridine-modified DNA probes can be designed to investigate the functional consequences of specific DNA modifications or to modulate gene expression through antisense or antigene strategies. The ability to synthesize oligonucleotides with precise placement of 2'-Deoxypseudouridine allows for the systematic investigation of its impact on DNA replication, transcription, and repair processes.

Design of Oligodeoxyribonucleotides for Specific Nucleic Acid Targeting

The strategic incorporation of 2'-deoxypseudouridine (dψ) into oligodeoxyribonucleotides (ODNs) represents a significant advancement in the design of molecules for specific nucleic acid targeting, particularly in the context of triplex-forming oligonucleotides (TFOs). TFOs are short strands of DNA that can bind to the major groove of a DNA double helix, forming a triple-helical structure. This interaction is sequence-specific and offers a powerful tool for antigene strategies, aiming to modulate gene expression at the DNA level. The unique structural properties of 2'-deoxypseudouridine, a C-nucleoside analog of thymidine (B127349), have been shown to enhance the stability and binding affinity of these triplex structures.

In a seminal study, the impact of incorporating 2'-deoxypseudouridine into the second strand of a DNA duplex on the formation of a triple helix was investigated. The findings revealed that homopyrimidine third strands could successfully bind to a 13-mer Watson-Crick duplex that contained four 2'-deoxypseudouridine residues in the second strand. acs.org In contrast, when deoxyuridine was substituted at the same positions, triplex formation was not observed. acs.org This highlights the critical role of the C-glycosidic bond in 2'-deoxypseudouridine in facilitating the necessary interactions for stable triplex assembly. The stability of these triplexes was found to be more significant than a similar triplex system with a standard oligopyrimidine:oligopurine structure. acs.org

The enhanced stability conferred by 2'-deoxypseudouridine is attributed to its ability to promote a more favorable conformation for Hoogsteen base pairing, which is the hydrogen bonding interaction between the third strand and the purine-rich strand of the duplex. The presence of 2'-deoxypseudouridine has been shown to enhance base-stacking interactions and induce a moderate increase in the rigidity of the nearby sugar-phosphate backbone, further contributing to the stability of the triplex. acs.org

These findings underscore the value of 2'-deoxypseudouridine as a strategic modification in the design of oligodeoxyribonucleotides for specific nucleic acid targeting. The ability to form more stable triplex structures under conditions that are closer to physiological opens up new possibilities for the development of effective antigene therapeutics.

ModificationTarget SequenceKey FindingReference
2'-Deoxypseudouridine T-A base pairs in duplex DNAForms stable C:pseudoU-A triplets, enhancing triplex stability. acs.org
2'-Deoxypseudouridine 13-mer duplex with four dψ residuesEnabled triplex formation with a homopyrimidine third strand, which did not occur with deoxyuridine substitution. acs.org

Preclinical Research on Antiviral and Antimicrobial Activities

Evaluation of 2'-Deoxypseudouridine-Containing Oligonucleotides as Antiviral Agents

The evaluation of 2'-deoxypseudouridine-containing oligonucleotides as potential antiviral agents is an area of emerging research. While extensive studies have been conducted on various modified oligonucleotides for antiviral applications, specific preclinical data on oligonucleotides containing 2'-deoxypseudouridine remains limited in publicly available literature. The rationale for investigating such compounds stems from the unique properties that pseudouridine and its deoxy-analog confer upon oligonucleotides. The incorporation of pseudouridine in RNA has been shown to modulate innate immune responses, a critical aspect of host-virus interactions. This has prompted exploration into whether 2'-deoxypseudouridine-modified oligonucleotides could be designed to interfere with viral replication or host-pathogen interactions.

The primary mechanism by which modified oligonucleotides exert antiviral effects is through the antisense or antigene approach. In the antisense strategy, the oligonucleotide binds to a specific viral messenger RNA (mRNA), leading to its degradation or blocking its translation into a functional protein. In the antigene approach, as discussed in the previous section, the oligonucleotide targets the viral DNA, often by forming a triplex structure, to inhibit transcription. The enhanced stability of triplexes formed with 2'-deoxypseudouridine-containing oligonucleotides suggests a potential utility in an antigene strategy against DNA viruses or the proviral DNA of retroviruses.

In Vitro Studies on Inhibition of Viral Replication (e.g., Hepatitis B Virus, HIV-1)

Specific in vitro studies evaluating the inhibitory effects of 2'-deoxypseudouridine-containing oligonucleotides on the replication of Hepatitis B Virus (HBV) and Human Immunodeficiency Virus-1 (HIV-1) are not extensively documented in the current body of scientific literature.

For Hepatitis B Virus , a DNA virus, an antigene strategy employing triplex-forming oligonucleotides is a plausible therapeutic approach. The goal would be to design an oligonucleotide that specifically binds to a critical region of the HBV genome, such as the promoter or enhancer regions, to block the transcription of viral genes. Given that 2'-deoxypseudouridine enhances triplex stability, its incorporation into an anti-HBV TFO could theoretically lead to a more potent and durable inhibition of viral replication. However, to date, no published studies have specifically reported the outcomes of such experiments. Research on antiviral oligonucleotides for HBV has largely focused on other modifications, such as phosphorothioates and 2'-O-methoxyethyl (2'-MOE) modifications, which have shown promise in preclinical and clinical studies. nih.gov

Similarly, for HIV-1 , a retrovirus, the proviral DNA integrated into the host cell genome presents a viable target for an antigene approach. An oligonucleotide containing 2'-deoxypseudouridine could be designed to form a triplex with a conserved and functionally important region of the HIV-1 provirus, such as the promoter region in the 5'-Long Terminal Repeat (LTR), to inhibit the transcription of viral genes. While numerous studies have explored the use of antisense oligonucleotides to target HIV-1 RNA, and some have investigated triplex strategies with other modifications, there is a lack of specific published data on the in vitro anti-HIV-1 activity of oligonucleotides modified with 2'-deoxypseudouridine. nih.gov

The absence of specific preclinical data for 2'-deoxypseudouridine-containing oligonucleotides against HBV and HIV-1 highlights a potential area for future research. The promising results regarding the enhanced stability of triplexes containing this modified nucleoside provide a strong rationale for designing and testing such oligonucleotides in in vitro viral replication assays.

Future Prospects and Emerging Research Frontiers in 2 Deoxypseudouridine Studies

Innovations in Scalable and Stereoselective Synthesis of 2'-Deoxypseudouridine Analogs

The advancement of research into 2'-deoxypseudouridine and its analogs is intrinsically linked to the development of efficient, scalable, and stereoselective synthetic methodologies. Traditional chemical syntheses of C-nucleosides can be complex, often requiring multiple protection and deprotection steps and yielding mixtures of anomers that necessitate challenging purifications. Consequently, a primary focus of future research is the innovation of synthetic strategies that overcome these hurdles.

Convergent and modular synthetic approaches are gaining prominence as they allow for the independent synthesis of the sugar and base moieties, which are then coupled in the final stages. This strategy provides flexibility for creating diverse libraries of analogs with modifications on either the sugar or the base. Palladium-catalyzed cross-coupling reactions, for instance, have shown promise in the stereoselective formation of the C-C glycosidic bond.

Enzymatic and chemoenzymatic methods are emerging as powerful alternatives for scalable and stereoselective synthesis. Nucleoside 2'-deoxyribosyltransferases, for example, can catalyze the transfer of a deoxyribose moiety to a pre-formed base, often with high stereospecificity. This biocatalytic approach can significantly simplify the synthetic process and is more environmentally sustainable. The table below summarizes some innovative approaches being explored for the synthesis of nucleoside analogs, which are applicable to 2'-deoxypseudouridine.

Synthetic ApproachKey FeaturesPotential Advantages for 2'-Deoxypseudouridine Analog Synthesis
Palladium-Catalyzed Cross-Coupling Stereoselective formation of the C-C glycosidic bond.High stereocontrol, applicable to a wide range of base analogs.
Enzymatic Synthesis (e.g., using Nucleoside Deoxyribosyltransferases) Biocatalytic transfer of the deoxyribose moiety.High stereoselectivity, milder reaction conditions, potential for scalability.
Convergent Synthesis Independent synthesis of sugar and base moieties followed by late-stage coupling.Modular and flexible for creating diverse analog libraries.
Flow Chemistry Continuous manufacturing process.Improved scalability, safety, and process control.

High-Throughput Functional Genomics and Proteomics Screens

To elucidate the biological functions and therapeutic potential of 2'-deoxypseudouridine and its analogs, high-throughput screening (HTS) methodologies are indispensable. These approaches enable the rapid testing of large libraries of compounds to identify "hits" that modulate specific biological pathways or have desired cellular effects.

Functional genomics screens , such as those employing CRISPR-Cas9 or RNA interference (RNAi) technologies, can be utilized to identify cellular factors that are essential for the activity of 2'-deoxypseudouridine analogs. For instance, a genome-wide CRISPR screen could identify genes whose knockout confers resistance or sensitivity to a particular analog, thereby revealing its mechanism of action and potential off-target effects. This approach is crucial for understanding how cells metabolize and respond to these modified nucleosides. nih.gov

Proteomics screens offer a complementary approach by providing a global view of the changes in protein expression and post-translational modifications within a cell upon treatment with 2'-deoxypseudouridine analogs. Techniques like mass spectrometry-based proteomic profiling can identify protein interaction partners of these compounds or downstream signaling pathways that are affected. researchgate.netnih.gov This information is vital for understanding the compound's mode of action and for identifying biomarkers of its activity. While large-scale screening of 2'-deoxypseudouridine libraries is still an emerging area, the established HTS platforms provide a clear path forward for future research. chemdiv.comnih.govnih.govstanford.eduku.edu

Screening PlatformApplication in 2'-Deoxypseudouridine ResearchExpected Outcomes
CRISPR-Cas9 Genome-Wide Screens Identify genes that modulate cellular sensitivity to 2'-deoxypseudouridine analogs.Elucidation of mechanisms of action, identification of resistance mechanisms. nih.govresearchgate.netnih.govdukecancerinstitute.orgcuanschutz.edu
High-Throughput Chemical Screening Screen libraries of 2'-deoxypseudouridine analogs for desired biological activity (e.g., antiviral, anticancer).Identification of lead compounds for therapeutic development. chemdiv.comnih.govstanford.edu
Mass Spectrometry-Based Proteomics Profile changes in the cellular proteome in response to treatment with 2'-deoxypseudouridine analogs.Identification of drug targets, affected pathways, and biomarkers. researchgate.netnih.govnih.govmit.edu

Exploration of 2'-Deoxypseudouridine in Synthetic Biology and Advanced Therapeutics Development

The unique properties of 2'-deoxypseudouridine make it an attractive building block for applications in synthetic biology and the development of advanced therapeutics.

In synthetic biology , modified nucleosides are being explored for the creation of synthetic genetic polymers with novel functions. The incorporation of 2'-deoxypseudouridine into DNA or RNA could enhance the stability of these molecules against nuclease degradation, a critical feature for in vivo applications of synthetic genetic circuits or therapeutic oligonucleotides. Its potential to alter the structural and recognition properties of nucleic acids could also be harnessed to create novel aptamers or catalysts (DNAzymes). The use of modified deoxyuridine derivatives as building blocks for the postsynthetic modification of DNA highlights the potential for creating functionalized nucleic acids with tailored properties. nih.govresearchgate.netnih.gov

In advanced therapeutics development , the C-glycosidic bond of 2'-deoxypseudouridine confers a significant advantage in terms of biological stability, making it a promising scaffold for the design of new antiviral and anticancer agents. Nucleoside analogs are a well-established class of drugs, and the development of 2'-deoxypseudouridine-based compounds could lead to therapies with improved pharmacokinetic profiles and novel mechanisms of action. researcher.life Future research will likely focus on the synthesis and evaluation of libraries of 2'-deoxypseudouridine analogs to identify candidates with potent and selective therapeutic activity. intrepidalliance.orgkuleuven.be

Interdisciplinary Research Integrating Structural, Chemical, and Biological Approaches

A comprehensive understanding of the structure-function relationships of 2'-deoxypseudouridine requires a deeply integrated, interdisciplinary research approach. The convergence of structural biology, chemical biology, and computational modeling is essential to fully characterize how this modified nucleoside influences the properties and interactions of nucleic acids.

Structural biology techniques, such as X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy, can provide atomic-level insights into the conformation of 2'-deoxypseudouridine and how its incorporation affects the structure of DNA and RNA. nih.goviu.edu This information is critical for understanding its impact on DNA replication, transcription, and repair, as well as its interactions with proteins.

Chemical biology approaches, including the development of chemical probes and the use of in vitro and in-cell assays, are crucial for dissecting the functional consequences of 2'-deoxypseudouridine incorporation. nih.govnih.govethz.chebi.ac.ukrsc.org These studies can reveal how this modification alters the recognition of nucleic acids by enzymes and other proteins, and how it can be used to modulate biological processes.

Computational modeling and molecular dynamics simulations can complement experimental data by providing dynamic views of 2'-deoxypseudouridine-containing nucleic acids and their interactions. These in silico approaches can help to predict the structural and energetic consequences of this modification and guide the design of new analogs with desired properties.

The synergy of these disciplines will be paramount in translating the fundamental properties of 2'-deoxypseudouridine into practical applications in medicine and biotechnology.

Q & A

Q. How should researchers address potential off-target effects when using 2'-deoxypseudouridine in in vivo gene-editing studies?

  • Methodological Answer : Conduct whole-genome sequencing (WGS) of treated cell lines to identify unintended mutations. Use CRISPR-Cas9 ribonucleoprotein (RNP) complexes with modified guide RNAs containing 2'-deoxypseudouridine. Compare editing efficiency and specificity via TIDE analysis and GUIDE-seq .

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Reactant of Route 2
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.